2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide
Description
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties.
Properties
Molecular Formula |
C21H29N3O3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C21H29N3O3/c1-15(2)6-5-7-16(3)22-20(25)14-24-21(26)13-12-19(23-24)17-8-10-18(27-4)11-9-17/h8-13,15-16H,5-7,14H2,1-4H3,(H,22,25) |
InChI Key |
YTYZSTRCJSHKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyridazinone core through a cyclization reaction involving hydrazine derivatives and diketones. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves the acylation of the pyridazinone with N-(6-methylheptan-2-yl)acetamide under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide.
Reduction: Formation of 2-(3-(4-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazinone derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide is likely related to its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity or selectivity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide
- 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide
Uniqueness
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research.
Biological Activity
The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.42 g/mol. The structure features a pyridazinone core and a methoxyphenyl substituent, contributing to its unique biological profile.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide |
| Molecular Formula | C18H26N3O3 |
| Molecular Weight | 342.42 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of the methoxy group enhances electron donation, which may help in scavenging free radicals.
- Antimicrobial Properties : Initial screening indicates potential effectiveness against certain bacterial strains, particularly those classified under the ESKAPE pathogens.
Antioxidant Activity
Research has demonstrated that compounds similar to this one exhibit significant antioxidant properties. For instance, derivatives tested using the DPPH radical scavenging method showed higher activity compared to standard antioxidants like ascorbic acid .
Antimicrobial Activity
In vitro studies have shown that the compound displays antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Study 1: Antioxidant Evaluation
A study evaluated various derivatives with similar structural features for their antioxidant capabilities. The results indicated that compounds with a methoxy group on the phenyl ring exhibited enhanced radical scavenging activity, which supports the hypothesis regarding the antioxidant potential of our compound .
Case Study 2: Antimicrobial Screening
In another investigation, the compound was tested against several pathogenic strains, including Staphylococcus aureus and Escherichia coli. The results showed moderate inhibitory effects, suggesting that it could be developed into an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
